molecular formula C17H14N2OS B13869919 (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone

(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone

Cat. No.: B13869919
M. Wt: 294.4 g/mol
InChI Key: PRBGYSXYXYRNKR-UHFFFAOYSA-N
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Description

(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone is a complex organic compound that features a thiazole ring, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For example, a precursor containing a thiourea and a halogenated ketone can be cyclized in the presence of a base to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications where it may interact with disease-related targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
  • 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
  • (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Uniqueness

(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone is unique due to the presence of both the thiazole ring and the phenyl group, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(2-amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14N2OS/c1-11-7-5-6-10-13(11)15(20)16-14(19-17(18)21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H2,18,19)

InChI Key

PRBGYSXYXYRNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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